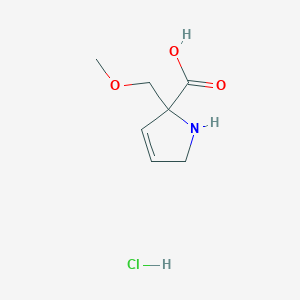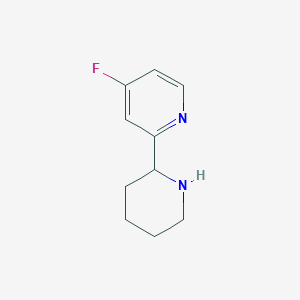
4-Fluoro-2-(piperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 4-position and a piperidine ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(piperidin-2-yl)pyridine typically involves the reaction of 4-fluoropyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated piperidine ring.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity. The piperidine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-(piperidin-4-yl)pyridine
- 2-Fluoro-4-(piperidin-2-yl)pyridine
- 4-Chloro-2-(piperidin-2-yl)pyridine
Uniqueness
4-Fluoro-2-(piperidin-2-yl)pyridine is unique due to the specific positioning of the fluorine and piperidine groups, which confer distinct chemical and biological properties. The fluorine atom’s presence enhances the compound’s stability and reactivity, while the piperidine ring contributes to its versatility in various applications.
Propiedades
Fórmula molecular |
C10H13FN2 |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
4-fluoro-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2 |
Clave InChI |
NRYDDLAKGFVTOU-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=NC=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



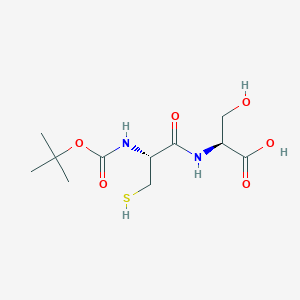

![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
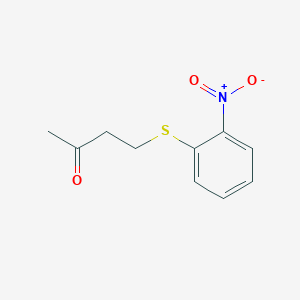
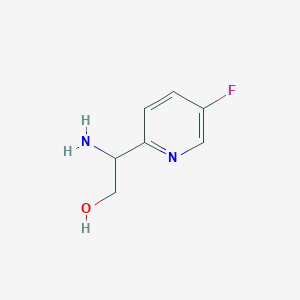

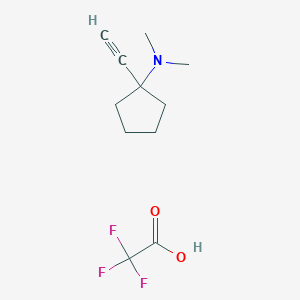


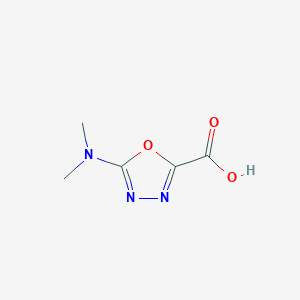
![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)

